molecular formula C9H7N3 B1424141 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190312-04-9

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No. B1424141
CAS RN: 1190312-04-9
M. Wt: 157.17 g/mol
InChI Key: UYIIUJLIFJDGKT-UHFFFAOYSA-N
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Description

“2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . The compound is related to a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds are being studied for their potential in cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves targeting FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H8N2 . The InChI code is 1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 132.16 .

Scientific Research Applications

Optical and Electronic Properties

  • Junction Characteristics of Pyridine Derivatives: Pyridine derivatives similar to 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile have been studied for their structural, optical, and diode characteristics. For instance, the optical functions of certain pyridine derivatives were calculated from transmittance and reflectance spectra, indicating potential applications in optoelectronics (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis and Chemical Transformations

Applications in Corrosion Inhibition

  • Corrosion Inhibitors for Metals: Certain pyrazolopyridine derivatives, which are structurally similar to this compound, have been synthesized and found to be effective as corrosion inhibitors for metals like mild steel in acidic environments. This highlights their potential application in protecting industrial materials (Dandia, Gupta, Singh, & Quraishi, 2013).

Molecular Interactions and Biochemical Studies

  • Interaction with Biomolecules: Studies have examined the interactions between pyrazolopyridine derivatives and biomolecules like lysozyme. Such research can provide insights into the biochemical behavior of these compounds and their potential biomedical applications (Wu, Lian, Shen, & Wan, 2007).

Photovoltaic and Sensor Applications

  • Devices Characterization: Pyrazolopyridine derivatives have been characterized for their application in devices such as photosensors and photovoltaic systems. This suggests a potential use of this compound in similar technologies (El-Menyawy, Zedan, & Nawar, 2019).

properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-8-9(12-6)3-7(4-10)5-11-8/h2-3,5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIIUJLIFJDGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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